Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1,5-dioxaspiro[25]octane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spirocyclic ring. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-methyl-1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)11-2)9(13-8)4-3-5-12-6-9/h3-6H2,1-2H3 |
InChI Key |
OOJJSHXAJHKCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCOC2)C(=O)OC |
Origin of Product |
United States |
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